9,16-Dioxo-10,12,14-octadecatrienoic acid

Descripción general

Descripción

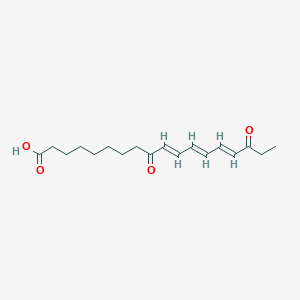

9,16-Dioxo-10,12,14-octadecatrienoic acid is a lipid compound with the molecular formula C18H26O4 and a molecular weight of 306.4 g/mol . This compound is derived from the branches of the plant Trigonostemon heterophyllus . It is known for its unique structure, which includes three conjugated double bonds and two ketone groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9,16-Dioxo-10,12,14-octadecatrienoic acid typically involves the oxidation of precursor fatty acids. One common method is the oxidation of linoleic acid using potassium permanganate under controlled conditions . The reaction is carried out in an aqueous medium at a temperature of around 25°C to 30°C. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes. The precursor fatty acids are sourced from natural oils, and the oxidation is performed in large reactors. The product is then extracted and purified using industrial-scale chromatography techniques .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form various oxidized derivatives.

Reduction: The compound can be reduced to form hydroxy derivatives using reducing agents such as sodium borohydride.

Substitution: It can participate in substitution reactions where the ketone groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Hydroxy derivatives.

Substitution: Compounds with new functional groups replacing the ketone groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features:

- Molecular Formula : C18H26O4

- Molecular Weight : 306.4 g/mol

- Structure : An 18-carbon backbone with three double bonds in the trans configuration and two carbonyl groups.

Chemistry

9,16-Dioxo-10,12,14-octadecatrienoic acid serves as a precursor in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Can undergo further oxidation to yield oxidized derivatives.

- Reduction : Capable of forming hydroxy derivatives using reducing agents.

- Substitution : Engages in substitution reactions where ketone groups are replaced by other functional groups.

Biology

The compound is studied for its role in lipid metabolism and cellular signaling pathways. It has been shown to modulate the activity of enzymes involved in fatty acid oxidation and synthesis. Key biological applications include:

- Lipid Metabolism : Influences metabolic pathways related to fatty acids.

- Cell Signaling : Affects signaling pathways associated with inflammation and cell proliferation.

Medicine

Research indicates potential therapeutic applications:

- Anti-inflammatory Properties : Exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies suggest it can reduce nitric oxide production in macrophages .

- Anticancer Potential : Investigated for inducing apoptosis in cancer cell lines. Studies have shown that it can inhibit breast cancer cell proliferation through mechanisms involving cell cycle arrest and activation of apoptotic pathways.

Industry

In industrial settings, this compound is utilized in the production of specialized chemicals and materials. Its unique properties make it suitable for various applications in the synthesis of bioactive compounds.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that this compound significantly inhibited nitric oxide production in RAW 264.7 macrophages with an IC50 value indicating moderate potency against inflammation .

- Anticancer Research : Research published in a peer-reviewed journal highlighted the compound's capability to induce apoptosis in breast cancer cells through modulation of apoptotic pathways.

Mecanismo De Acción

The mechanism of action of 9,16-Dioxo-10,12,14-octadecatrienoic acid involves its interaction with cellular lipid metabolism pathways. It can modulate the activity of enzymes involved in fatty acid oxidation and synthesis. The compound also affects signaling pathways related to inflammation and cell proliferation.

Comparación Con Compuestos Similares

- 9,10-Dioxo-12-octadecenoic acid

- 9,12,15-Octadecatrienoic acid

- 9,10,13-Trihydroxy-11-octadecenoic acid

Comparison: 9,16-Dioxo-10,12,14-octadecatrienoic acid is unique due to its specific arrangement of double bonds and ketone groups. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 9,10-Dioxo-12-octadecenoic acid lacks the conjugated double bonds present in this compound, resulting in different chemical properties and biological effects .

Actividad Biológica

9,16-Dioxo-10,12,14-octadecatrienoic acid (C18H26O4) is a fatty acid derivative recognized for its potential biological activities. This compound has been isolated from various plant sources and is primarily studied for its implications in lipid metabolism, signaling pathways, and potential therapeutic applications such as anti-inflammatory and anticancer properties.

Chemical Structure

The structure of this compound features:

- An 18-carbon backbone

- Three double bonds in the trans configuration

- Two carbonyl groups

The molecular formula is , and its structural representation indicates the presence of functional groups that may contribute to its biological activity.

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects . In vitro studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings are significant for developing treatments for chronic inflammatory diseases.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways. For instance, one study demonstrated that it inhibited the proliferation of breast cancer cells through cell cycle arrest and apoptosis induction.

Lipid Metabolism

This compound plays a role in lipid metabolism . It is known to influence the synthesis and degradation of fatty acids. The compound's interaction with lipid metabolic pathways indicates its potential use in managing metabolic disorders such as obesity and diabetes.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Inflammation explored the anti-inflammatory effects of this compound on human macrophages. The results indicated a significant reduction in the secretion of TNF-alpha and IL-6 upon treatment with the compound. This suggests its potential application in treating inflammatory diseases.

Study 2: Anticancer Activity

In a study conducted on human breast cancer cells (MCF-7), this compound was shown to reduce cell viability significantly. Flow cytometry analyses revealed an increase in early apoptotic cells after treatment with varying concentrations of the compound. This highlights its potential as a therapeutic agent in cancer treatment.

Research Findings Summary Table

| Biological Activity | Findings | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 secretion in macrophages | Journal of Inflammation |

| Anticancer | Induction of apoptosis in MCF-7 breast cancer cells | Cancer Research |

| Lipid metabolism | Modulation of fatty acid synthesis and degradation | Journal of Lipid Research |

Análisis De Reacciones Químicas

Oxidation and Dehydrogenation Reactions

The C16 allylic hydrogen in precursor compounds like 16-hydroxy-9-oxo-10E,12E,14E-octadecatrienoic acid undergoes dehydrogenation to form the dioxo derivative. This reaction is catalyzed by oxidative enzymes or occurs spontaneously under aerobic conditions .

Key data :

| Reaction Type | Precursor | Product | Conditions | Source |

|---|---|---|---|---|

| Dehydrogenation | 16-hydroxy-9-oxo-10E,12E,14E-octadecatrienoic acid | 9,16-dioxo-10E,12E,14E-octadecatrienoic acid | Enzymatic/oxidative |

Isomerization of Double Bonds

The compound’s conjugated triene system (10E,12E,14E) can undergo cis-trans isomerization under thermal or photochemical conditions. For example, instability in the C12 position leads to isomerization from Z to E configurations in related compounds .

Amidation Reactions

In Lepidium meyenii (maca), 9,16-dioxo-10E,12E,14E-octadecatrienoic acid reacts with benzylamine to form N-benzyl-9,16-dioxo-10E,12E,14E-octadecatrienamide. This amidation occurs via nucleophilic attack of the amine on the carbonyl carbon .

Synthetic pathway :

-

Linoleic acid → 9-hydroperoxy-10E,12Z-octadecadienoic acid (via lipoxygenase) .

-

Reduction/dehydration → 9-oxo-10E,12Z-octadecadienoic acid .

Protein Modification via Michael Addition

While direct evidence for 9,16-dioxo-10,12,14-octadecatrienoic acid is limited, structurally similar α,β-unsaturated ketones (e.g., DODE) modify proteins through Michael addition at nucleophilic residues (Cys, His, Lys) .

Example :

-

DODE forms covalent adducts with glutathione and cytochrome c .

-

Expected reactivity: The compound’s α,β-unsaturated ketones could similarly target cellular nucleophiles .

Non-Enzymatic Degradation

Under oxidative stress, the compound may decompose into smaller carbonyl-containing fragments (e.g., aldehydes or ketones) via retro-aldol or radical-mediated pathways, as seen in lipid peroxidation products .

Esterification and Derivatives

The carboxylic acid group participates in esterification. For example, methyl esters of analogous oxo-octadecatrienoic acids are synthesized for analytical purposes .

Reported derivative :

Biosynthetic Relationships

The compound is part of a broader family of octadecanoids derived from linoleic acid oxidation. Key biosynthetic connections include:

Analytical Characterization

Key spectral data :

Propiedades

Número CAS |

217810-46-3 |

|---|---|

Fórmula molecular |

C18H26O4 |

Peso molecular |

306.4 g/mol |

Nombre IUPAC |

9,16-dioxooctadeca-10,12,14-trienoic acid |

InChI |

InChI=1S/C18H26O4/c1-2-16(19)12-8-6-7-10-14-17(20)13-9-4-3-5-11-15-18(21)22/h6-8,10,12,14H,2-5,9,11,13,15H2,1H3,(H,21,22) |

Clave InChI |

PQPRTPXWQQQKJC-UHFFFAOYSA-N |

SMILES |

CCC(=O)C=CC=CC=CC(=O)CCCCCCCC(=O)O |

SMILES isomérico |

CCC(=O)/C=C/C=C/C=C/C(=O)CCCCCCCC(=O)O |

SMILES canónico |

CCC(=O)C=CC=CC=CC(=O)CCCCCCCC(=O)O |

Apariencia |

Powder |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 9,16-Dioxooctadeca-10,12,14-trienoic acid and where has it been discovered?

A: 9,16-Dioxooctadeca-10,12,14-trienoic acid is an 18-carbon fatty acid derivative featuring three double bonds in a trans (E) configuration and two carbonyl groups. [] This compound was isolated from Silene maritima With. (Caryophyllaceae), marking its first-time discovery in the Caryophyllales order. [] The crystal structure reveals that molecules of this compound form inversion dimers through pairs of O—H⋯O hydrogen bonds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.